2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Description
Systematic IUPAC Nomenclature and Functional Group Analysis
The systematic nomenclature of benzothieno[2,3-d]pyrimidine derivatives follows established IUPAC conventions for polycyclic heterocyclic compounds. The core structure consists of a tetrahydrobenzothiophene ring system fused to a pyrimidine ring, creating the characteristic benzothiolo[2,3-d]pyrimidine framework. The specific compound under investigation contains several key functional groups that significantly influence its chemical and biological properties.
The molecular architecture features a primary benzothieno[2,3-d]pyrimidine core with tetrahydro substitution at positions 5,6,7,8, indicating partial saturation of the benzene ring. The sulfanyl linkage at position 2 connects to a 2-oxo-2-piperidin-1-ylethyl substituent, creating an extended molecular framework with distinct pharmacophoric regions. This structural arrangement is consistent with related compounds such as 7-methyl-4-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine, which shares the same core structure but differs in substitution patterns.
The functional group analysis reveals several critical components: the ketone carbonyl in the piperidinyl side chain, the sulfur atom serving as a flexible linker, the partially saturated benzothiophene system, and the pyrimidine nitrogen atoms that can participate in hydrogen bonding interactions. These structural features collectively contribute to the compound's potential for diverse biological activities, as demonstrated by related derivatives that have shown significant antimicrobial and anticancer properties.
Comparative Analysis of Benzothieno[2,3-d]pyrimidine Core Variations
The benzothieno[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting diverse biological activities. Comparative analysis of structural variations within this class reveals important structure-activity relationships that guide drug design efforts. The core benzothieno[2,3-d]pyrimidine system can be modified at multiple positions, leading to compounds with distinct pharmacological profiles.
Substitution patterns at the 4-position have proven particularly significant for biological activity. Related compounds such as 4-(morpholin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine and 4-(piperidin-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine have demonstrated varying degrees of antimicrobial activity. The morpholine-substituted derivative showed superior antifungal activity against Candida albicans with an inhibition zone of 22 mm and minimum inhibitory concentration of 31.25 μg/ml, while piperidine substitution resulted in compounds with enhanced antibacterial properties against Staphylococcus aureus.
The degree of saturation in the benzothiophene ring system also influences biological activity. Fully aromatic benzothieno[2,3-d]pyrimidines have shown similar pharmacological properties to their tetrahydro counterparts, suggesting that the electronic properties of the core system remain favorable for biological activity regardless of saturation state. This finding expands the synthetic accessibility of this compound class while maintaining therapeutic potential.
Recent research has identified benzothieno[2,3-d]pyrimidine derivatives as promising cytochrome P450 17A1 (CYP17) inhibitors, with potential applications in cancer treatment. The structural modifications that enhance CYP17 inhibition include fluorine substitution and specific positioning of aromatic rings, demonstrating the versatility of this scaffold for different therapeutic targets.
Spectral Characterization: NMR, IR, and Mass Spectrometry Data Interpretation
Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for benzothieno[2,3-d]pyrimidine derivatives. Characteristic ¹H NMR patterns for related compounds reveal distinct signal assignments that facilitate structural elucidation. The tetrahydrobenzothienopyrimidine nucleus typically exhibits multiplets between 1.80-1.95 ppm for the C6,7-H protons, with additional signals at 2.86-2.90 ppm corresponding to C5-H and C8-H protons.
The piperidine ring system contributes characteristic signals in the aliphatic region, with protons appearing as multiplets between 1.62-1.81 ppm for the C3,4,5-H positions and around 3.36-3.40 ppm for the C2,6-H protons directly attached to nitrogen. The distinctive singlet around 8.48-8.50 ppm corresponds to the C2-H proton of the pyrimidine ring, serving as a diagnostic signal for this structural class.
¹³C NMR spectroscopy provides additional structural confirmation through characteristic chemical shift patterns. The methylene carbons of the tetrahydrobenzothiophene system appear as highly shielded signals between 22-27 ppm, while quaternary carbons show distinctive patterns with C4a appearing around 121 ppm, C4b at 127 ppm, and the carbonyl carbon C4 at approximately 167 ppm. The DEPT experiments confirm the multiplicities of these carbon signals, with quaternary carbons disappearing in DEPT spectra.
Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence. The C=N and C=C stretching vibrations appear in the range 1554-1559 cm⁻¹ and 1525-1529 cm⁻¹, respectively, while C-S-C stretching occurs around 1246-1274 cm⁻¹. The absence of NH stretching bands in substituted derivatives confirms successful substitution reactions at nitrogen centers.
Mass spectrometry data for related compounds show molecular ion peaks consistent with their calculated molecular weights. For example, the 4-benzylpiperazine derivative exhibits a molecular weight of approximately 380 g/mol, while morpholine-substituted analogs show molecular weights around 315 g/mol. These spectroscopic techniques collectively provide comprehensive structural characterization for benzothieno[2,3-d]pyrimidine derivatives.
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c21-13(20-8-4-1-5-9-20)10-23-17-18-15(22)14-11-6-2-3-7-12(11)24-16(14)19-17/h1-10H2,(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZPBTOGGXRUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydro-3H- benzothiolo[2,3-d]pyrimidin-4-one , a member of the n-acylpiperidine class, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex molecular structure that includes a piperidine ring and a benzothiolo-pyrimidine moiety. Its chemical formula is , with an average molecular weight of approximately 321.319 g/mol. The structure facilitates interactions with various biological targets, influencing its activity profile.
Key Chemical Identifiers
| Identifier Type | Identifier |
|---|---|
| DrugBank ID | DB03009 |
| CAS Number | Not available |
| InChI Key | UDBHGUOSOKOIAX-UHFFFAOYSA-N |
| SMILES | [H]N1C(SCC(=O)N2CCCCC2)=NC(=O)C=C1C(F)(F)F |
Pharmacological Properties
The compound exhibits several significant pharmacological properties:
- Anti-inflammatory Activity : Research indicates that derivatives related to this compound demonstrate notable anti-inflammatory effects. For instance, studies have shown that certain piperidine derivatives can inhibit inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .
- Antimycobacterial Activity : Preliminary findings suggest that some derivatives may possess activity against Mycobacterium tuberculosis, highlighting their potential as adjunct therapies in tuberculosis treatment .
- CYP450 Interaction : The compound's interaction with cytochrome P450 enzymes suggests it could influence drug metabolism. It has been identified as a non-substrate for several CYP450 isoforms but shows inhibitory potential for CYP450 2C9 and 2D6 .
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in the inflammatory response.
- Antioxidant Properties : Some studies indicate that related compounds may exhibit antioxidant activities, contributing to their anti-inflammatory effects by reducing oxidative stress in tissues .
Study on Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of piperidine derivatives similar to the target compound, it was found that certain derivatives significantly reduced edema in mouse models when administered topically or orally. The most active derivative exhibited effects comparable to indomethacin, a standard anti-inflammatory drug .
Antimycobacterial Evaluation
Another investigation focused on the antimycobacterial properties of piperidine derivatives revealed that several compounds displayed moderate activity against Mycobacterium tuberculosis. These findings suggest the potential for developing new antitubercular agents based on this scaffold .
Comparison with Similar Compounds
Table 1: Substituent Variations in Thieno[2,3-d]pyrimidin-4-one Derivatives
Key Observations:
Piperidine vs. Aromatic Substituents: The target compound’s piperidin-1-yl group contrasts with aromatic substituents (e.g., 4-chlorobenzylideneamino in 4b ). Piperidine’s flexibility and basicity may improve membrane permeability compared to rigid aromatic systems.
Sulfanyl Linker: All compounds retain the sulfanyl group at position 2, critical for maintaining the planar thienopyrimidine core. Modifications here (e.g., allyl in vs. pyrazole in ) influence electronic delocalization and steric interactions.
Key Findings:
Antitumor Activity : Pyrazole-substituted derivatives (e.g., Compound 24 ) showed IC₅₀ values <10 µM in murine models, attributed to interactions with DNA topoisomerases or kinase inhibition. The target compound’s piperidine group may enhance binding to hydrophobic enzyme pockets.
Anti-Inflammatory Potential: Analogs with arylideneamino groups (e.g., 4b ) were precursors to compounds with ulcerogenic index activities, suggesting caution in gastrointestinal toxicity profiling.
Synthetic Flexibility : The sulfanyl group enables diverse functionalization, as seen in allyl (), bromophenyl (), and pyrazole () derivatives. Piperidine introduction requires controlled alkylation conditions to avoid over-substitution .
Physicochemical Properties
Table 3: Calculated and Experimental Properties
Preparation Methods
Oxidative Cyclization
In a protocol adapted from thiazolo-pyrimidinone synthesis, methylthio intermediates are treated with iodine to form thiazolo rings, which are subsequently oxidized to sulfones using meta-chloroperbenzoic acid (m-CPBA). For example, 2-(methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one (8aa ) is synthesized in 79% yield via iodine-mediated cyclization.
Thiol-Disulfide Exchange
Substitution of sulfones with piperidine derivatives is achieved under mild conditions. For instance, reacting 2-(methylsulfonyl)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one (9aa ) with butylamine in dichloromethane affords 2-(butylamino)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one (1aaa ) in 60% yield. This method is adaptable to piperidine by replacing butylamine with piperidine.
Piperidine Substituent Incorporation
The 2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl group is installed via a two-step process:
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Ketone Formation : A thioglycolic acid derivative is condensed with piperidine using carbodiimide coupling agents to form 2-(piperidin-1-yl)ethylsulfanyl ketone.
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Sulfide Bond Formation : The ketone undergoes nucleophilic attack by a thiolate anion generated from the pyrimidinone core.
This approach mirrors the synthesis of 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one, where piperidine is reacted with a bromoethylsulfanyl intermediate.
Solid-Phase Synthesis Optimization
Solid-phase methods enhance yield and purity by immobilizing intermediates on resin. Key advancements include:
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Resin Swelling Optimization : Mixing DMF and ethanol (3:1) improves resin solvation, increasing reaction efficiency from <10% to >80%.
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Parallel Synthesis : A library of 12 thiazolo-pyrimidinones is synthesized via parallel amidation, achieving 60–94% yields and >80% purity.
Table 1 : Comparison of Solid-Phase vs. Solution-Phase Yields
| Method | Intermediate | Yield (%) | Purity (%) |
|---|---|---|---|
| Solid-Phase (DMF/EtOH) | 1aaa | 81 | 94 |
| Solution-Phase (EtOH) | 1aaa | 60 | 81 |
Structural Characterization
Synthesized compounds are validated via spectroscopic methods:
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¹H NMR : Aromatic protons resonate at δ 8.24–7.40, while piperidine methylenes appear at δ 2.86–3.50.
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HRMS : Exact mass matches theoretical values within 0.1 ppm error (e.g., [M + H]⁺ for 1aaa : Calcd 301.1118, Found 301.1117).
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FT-IR : Amide carbonyl stretches at 1640 cm⁻¹ and NH stretches at 3351 cm⁻¹ confirm successful substitutions.
Reaction Challenges and Mitigation
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Low Solubility : Polar co-solvents (DMF/EtOH) enhance intermediate solubility, preventing premature precipitation.
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Side Reactions : Boc-protected amines minimize undesired substitutions during cyclization.
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Oxidation Control : Stoichiometric m-CPBA ensures complete sulfone formation without over-oxidation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl derivatives of the tetrahydrobenzothieno[2,3-d]pyrimidinone scaffold?
- Methodological Answer : The core scaffold is typically synthesized via aza-Wittig reactions using thiourea derivatives and ketones, followed by cyclization. Substituents at the 2-position (e.g., sulfanyl groups) are introduced via nucleophilic substitution or thiol-ene reactions. For example, derivatives with substituted sulfanyl groups are synthesized by reacting the core intermediate with thiol-containing reagents under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Optimization of reaction conditions (e.g., solvent polarity, catalyst choice) is critical for yield improvement, as seen in studies achieving >80% yields for analogous compounds .
Q. How is the molecular structure of this compound validated in academic research?
- Methodological Answer : X-ray crystallography is the gold standard for confirming bond angles, ring conformations, and stereochemistry. For example, studies on structurally related tetrahydrobenzothieno[2,3-d]pyrimidinones revealed a planar central thienopyrimidine ring system with substituent-dependent torsional strain . Complementary techniques include ¹H/¹³C NMR for functional group analysis (e.g., piperidinyl proton signals at δ 1.5–2.5 ppm) and HRMS for molecular weight confirmation .
Q. What analytical techniques are used to assess purity and stability during synthesis?
- Methodological Answer : HPLC with UV detection (λ = 254 nm) is employed for purity assessment, while TLC (silica gel, ethyl acetate/hexane eluent) monitors reaction progress. Stability studies under varying pH and temperature conditions use accelerated degradation protocols with LC-MS to identify degradation products .
Advanced Research Questions
Q. How do electronic and steric effects of substituents at the 2-position influence biological activity?
- Methodological Answer : Substituents like sulfanyl groups modulate electron density at the pyrimidinone core, affecting interactions with biological targets. For instance, bulky groups (e.g., piperidinylethyl) enhance steric hindrance, reducing binding to enzymes like cyclooxygenase-2 (COX-2) but improving selectivity for antimicrobial targets. Density Functional Theory (DFT) calculations and molecular docking are used to predict binding affinities, as demonstrated in studies on anti-inflammatory derivatives .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:
- Standardize assay protocols : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and solvent controls (DMSO < 0.1%).
- Dose-response curves : Compare EC₅₀ values across studies to identify potency thresholds.
- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial MIC values) to identify trends, as done for Schiff base derivatives .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Methodological Answer : DoE (Design of Experiments) approaches optimize variables like temperature, catalyst loading, and solvent ratios. For example, aza-Wittig reactions achieve >90% yields when using 1.2 equiv. of triphenylphosphine in refluxing THF . Flow chemistry systems improve scalability by enhancing heat/mass transfer, reducing side reactions .
Q. What computational tools predict the environmental fate and toxicity of this compound?
- Methodological Answer : QSAR models predict biodegradability and toxicity using descriptors like logP and topological polar surface area (TPSA). For example, analogs with TPSA > 80 Ų show low blood-brain barrier penetration but high renal clearance. EPI Suite software estimates biodegradation half-lives, critical for ecological risk assessments .
Key Challenges and Solutions
- Challenge : Low solubility in aqueous buffers.
Solution : Use nanoparticle formulations (e.g., PLGA encapsulation) or co-solvents like PEG-400 . - Challenge : Structural complexity complicating SAR studies.
Solution : Synthesize focused libraries with systematic substituent variations (e.g., alkyl vs. aryl sulfanyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
